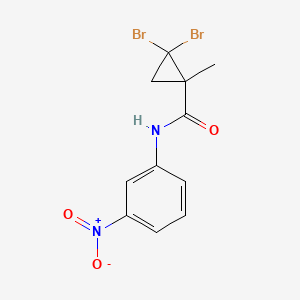![molecular formula C12H15N3O3S B5173015 N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)
N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide” is a chemical compound belonging to the class of nitrobenzamides, which are known for their diverse chemical reactions and potential applications in various fields, including materials science and pharmaceuticals. The presence of a nitro group (-NO2) and a carbonothioyl group (-CSNH-) in its structure suggests it might exhibit unique chemical and physical properties.
Synthesis Analysis
Synthesis of compounds similar to “N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide” typically involves the amide coupling reactions and the introduction of nitro groups to the benzene ring. Studies on related compounds show that metal complexes of nitrobenzamide derivatives can be synthesized and characterized, indicating a pathway for creating diverse derivatives through chelation (Saeed et al., 2010) (Saeed, Rashid, Ali, & Hussain, 2010).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives often features strong intermolecular interactions, such as hydrogen bonding, which can lead to various supramolecular structures. An example is the isomeric N-(iodophenyl)nitrobenzamides, which form different three-dimensional frameworks due to a combination of N-H...O, C-H...O hydrogen bonds, and other non-covalent interactions (Wardell et al., 2006) (Wardell, Low, Skakle, & Glidewell, 2006).
Chemical Reactions and Properties
The nitro group in nitrobenzamides is a key functional group that can undergo various chemical reactions, including reduction to amino derivatives or participation in nucleophilic substitution reactions. The reductive chemistry of nitro compounds to form hydroxylamines or amines is a well-documented pathway, influencing their chemical behavior and potential biological activity (Palmer et al., 1995) (Palmer, van Zijl, Denny, & Wilson, 1995).
Physical Properties Analysis
The physical properties of “N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide” and related compounds can vary widely depending on their molecular structure. Factors such as molecular weight, crystalline structure, and the presence of specific functional groups significantly influence their melting points, solubility, and stability. For instance, the crystallization and molecular packing of similar compounds are strongly affected by the types and orientations of functional groups, leading to diverse crystal structures (Plater et al., 2017) (Plater, Harrison, Machado de los Toyos, & Hendry, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylpropylcarbamothioyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(2)7-13-12(19)14-11(16)9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H2,13,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBUUOZPOUKSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5172941.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)
![3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5172980.png)
![N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5172985.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172989.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5173004.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)